1,2-Dibromo-3-chloro-2-methylpropane
Overview
Description
1,2-Dibromo-3-chloro-2-methylpropane, also known as chlorodibromomethane, is a colorless liquid with a sweet odor. It is widely used in various fields such as organic synthesis, pharmaceuticals, and as a solvent. This compound has gained significant attention in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Genetic Toxicity Studies : McKee, Phillips, and Traul (1987) investigated the genotoxic properties of 1,2-Dibromo-3-chloro-2-methylpropane, comparing it to similar chemicals. Their study found that it exhibited some genotoxic activity, although it was significantly less mutagenic than its analogues in certain assays (McKee, Phillips, & Traul, 1987).
Chemical Reactions and Products : Albar, Khalaf, and Bahaffi (1997) explored the alkylation of benzene with 1,2-Dibromo-3-chloro-2-methylpropane, identifying major and minor alkylation products in different conditions (Albar, Khalaf, & Bahaffi, 1997).
Vibrational Analysis : Crowder and Richardson (1982) conducted liquid-state IR and Raman spectra analyses on 1,2-Dichloro-2-methylpropane and 1,2-Dibromo-2-methylpropane, providing insights into their molecular conformations and vibrational properties (Crowder & Richardson, 1982).
Microwave and Far Infra-red Absorption : Larkin and Evans (1974) discussed the spectra of 1,2-Dibromo-2-methylpropane in terms of librational and relaxational modes in dipolar liquids, contributing to the understanding of molecular dynamics (Larkin & Evans, 1974).
Enthalpy of Formation : Sunner and Wulff (1974) determined the enthalpy of formation of 1,2-Dibromo-2-methylpropane, contributing to thermochemical knowledge of this compound (Sunner & Wulff, 1974).
Mutagenicity and Structural Studies : Ratpan and Plaumann (1988) examined the mutagenicity of halogenated propanes and their derivatives, including 1,2-Dibromo-3-chloro-2-methylpropane, to understand their chemical behavior and potential health impacts (Ratpan & Plaumann, 1988).
Quantitative Structure-Activity Relationships : Chroust et al. (2007) assessed the toxicity and genotoxicity of halogenated aliphatic compounds, including 1,2-Dibromo-3-chloro-2-methylpropane, using Drosophila melanogaster in a wing spot test. This study contributed to the understanding of the biological impacts of these compounds (Chroust et al., 2007).
properties
IUPAC Name |
1,2-dibromo-3-chloro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDUMUDRFCRZGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909164 | |
Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-chloro-2-methylpropane | |
CAS RN |
10474-14-3 | |
Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010474143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dibromo-3-chloro-2-methylpropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40909164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-1,2-DIBROMO-3-CHLOROPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/830MJ4R66N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Dibromochloropropane (1,2-dibromo-3-chloropropane, DBCP), a pesticide used widely for over 20 years to control nematodes on crops, turf and in nurseries, was banned by the …
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.